3-Fluorooxetane
Overview
Description
3-Fluorooxetane is a fluorinated heterocyclic compound characterized by a four-membered ring containing one oxygen atom and one fluorine atom
Mechanism of Action
- Role : Microtubules play a crucial role in cell division (mitosis) by pulling apart chromosomes. Disrupting microtubule functions can inhibit cell division and potentially halt cancer growth .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
3-Fluorooxetane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, potentially inhibiting their activity and leading to altered cellular redox states . Additionally, it can form complexes with metal ions, affecting the activity of metalloenzymes and disrupting normal cellular processes .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce oxidative stress in cells, leading to the activation of stress response pathways and changes in gene expression . It also affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. For instance, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to the formation of reactive intermediates that may have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including increased oxidative stress and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxicity and adverse effects. For example, studies in rodents have shown that high doses of this compound can cause oxidative damage to tissues, leading to inflammation and cell death . Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can further interact with cellular components . These interactions can affect metabolic flux and alter the levels of key metabolites, potentially disrupting normal cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorooxetane typically involves the cyclization of α-fluoro-β-hydroxycarboxylic acids. This process can be achieved through various methods, including nucleophilic and electrophilic fluorination. One reliable method involves the cyclization of α-fluoro-β-hydroxycarboxylic acids to form fluorinated β-lactones, which can then be converted to this compound .
Industrial Production Methods: Industrial production of this compound may involve the reaction of 2,2,3,3-tetrafluorooxetane with fluorine gas. This method is advantageous for large-scale production due to its efficiency and the availability of starting materials .
Chemical Reactions Analysis
Types of Reactions: 3-Fluorooxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can yield fluorinated alcohols.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products: The major products formed from these reactions include various fluorinated derivatives, which can be further utilized in synthetic applications .
Scientific Research Applications
3-Fluorooxetane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Medicine: Its derivatives are explored for potential therapeutic applications due to their unique biological activities.
Comparison with Similar Compounds
3,3-Difluorooxetane: This compound is similar in structure but contains two fluorine atoms.
2-Fluorooxirane: Another fluorinated heterocycle, it is smaller and used in different synthetic applications.
Uniqueness: 3-Fluorooxetane is unique due to its single fluorine atom, which provides a balance between reactivity and stability. This makes it a versatile building block in synthetic chemistry and a valuable compound in various research fields .
Properties
IUPAC Name |
3-fluorooxetane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5FO/c4-3-1-5-2-3/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHRCFBHAKRMMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60559408 | |
Record name | 3-Fluorooxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60559408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
76.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26272-86-6 | |
Record name | 3-Fluorooxetane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26272-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluorooxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60559408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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